molecular formula C11H12O6 B1307171 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid CAS No. 3809-00-5

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Cat. No. B1307171
CAS RN: 3809-00-5
M. Wt: 240.21 g/mol
InChI Key: NOUUHGZLGUYQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

A solution of 8.2 g (34.1 mmol) of 2-carboxy-4,5-dimethoxybenzeneacetic acid (Tetrahedron 1975, 31, 2607) in 17 ml of conc NH4OH is evaporated to dryness. This operation is repeated. The resulting tan solid ammonium salt is suspended in 34 ml of 1,2-dichlorobenzene. The stirred mixture is boiled in an oil bath at 210° while collecting some distillate during 90 m. The cooled mixture is stirred in hexane and H2O, and the resulting solid is collected by filtration. The white solid is stirred in satd NaHCO3 for 15 m, filtered, washed with H2O, and dried to give 3.45 g (46%), mp 234-238°; MS (ES−) m/z 220.1 (M−H)−1.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[CH:6][C:5]=1[CH2:14][C:15]([OH:17])=O)(O)=[O:2].[NH4+:18].[OH-]>ClC1C=CC=CC=1Cl>[CH3:13][O:12][C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][C:8]=1[O:10][CH3:11])[C:1](=[O:2])[NH:18][C:15](=[O:17])[CH2:14]2 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C(C(=C1)OC)OC)CC(=O)O
Name
Quantity
17 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
34 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
The cooled mixture is stirred in hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred mixture is boiled in an oil bath at 210°
DISTILLATION
Type
DISTILLATION
Details
while collecting some distillate during 90 m
FILTRATION
Type
FILTRATION
Details
H2O, and the resulting solid is collected by filtration
STIRRING
Type
STIRRING
Details
The white solid is stirred in satd NaHCO3 for 15 m
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 3.45 g (46%), mp 234-238°

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(NC(C2=CC1OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.